molecular formula C23H29N7O2 B2546350 7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005306-94-4

7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Numéro de catalogue B2546350
Numéro CAS: 1005306-94-4
Poids moléculaire: 435.532
Clé InChI: MFUWXJVFROQIEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine" is a member of the triazolopyrimidine family, which is known for its potential biological activities. The triazolopyrimidines have been the subject of various studies due to their diverse pharmacological properties, including antidiabetic, antihypertensive, and receptor affinity modulation .

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves the conversion of monosubstituted amidines to dihydroxypyrimidines, followed by cyclization with primary amines to yield disubstituted triazolopyrimidines. A final nucleophilic substitution can introduce various substituents at the 7-position, as described in the synthesis of a library of 3,5,7-trisubstituted triazolopyrimidines . Similar synthetic strategies are employed in the creation of triazolo-pyridazine-6-yl-substituted piperazines, which are synthesized through a two-step process involving one-pot reactions and conjugation with secondary amines .

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a triazole ring fused to a pyrimidine core. Substitutions at various positions on the core, such as the 5- and 7-positions, can significantly affect the compound's affinity and selectivity for different receptor subtypes, as seen in the study of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives . The presence of a piperazine moiety, as in the compound of interest, is known to influence the binding to adenosine receptors .

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including base-catalyzed cyclization and reactions with orthoformates to yield thione derivatives, as demonstrated in the synthesis of triazolopyrimidine-7-thiones . These reactions are crucial for creating building blocks that can be further modified to enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines, such as solubility, stability, and reactivity, are influenced by the substituents on the triazole and pyrimidine rings. For instance, the introduction of piperazine moieties has been shown to yield compounds with potential antihypertensive activity, indicating the importance of these substituents in modulating the compound's pharmacological profile .

Applications De Recherche Scientifique

Synthesis and Antihypertensive Applications

  • A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, structurally related to the given compound, were synthesized and evaluated for their antihypertensive activity. Compounds with modifications at position 2, incorporating morpholine, piperidine, or piperazine moieties, showed promising antihypertensive effects in both in vitro and in vivo studies (Bayomi et al., 1999).

PET Imaging and Cerebral Receptor Mapping

  • The compound "2-(2-Furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine" ([11C]Preladenant) was developed for mapping cerebral adenosine A2A receptors with PET imaging. This work highlights the potential of structurally similar compounds in neuroimaging and receptor study applications (Zhou et al., 2014).

Antagonistic Properties Against Adenosine A2A Receptor

  • Research has been conducted on derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, indicating their potent and selective antagonistic properties against adenosine A2A receptors. These findings have implications for the treatment of Parkinson's disease, showcasing the relevance of such compounds in neuropharmacology (Vu et al., 2004).

Antimicrobial Activities

  • New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These studies provide insights into the antimicrobial potential of compounds with similar structural frameworks, indicating their relevance in the development of new antimicrobial agents (Bektaş et al., 2007).

Cancer Treatment Research

  • The discovery of AZD3514, an androgen receptor downregulator for the treatment of advanced prostate cancer, involves structural modifications of triazolopyridazine moieties similar to the compound . This research underlines the compound's relevance in oncology and drug development for cancer therapy (Bradbury et al., 2013).

Mécanisme D'action

Propriétés

IUPAC Name

3-cyclopentyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-32-19-8-4-7-18(15-19)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)10-9-17-5-2-3-6-17/h4,7-8,15-17H,2-3,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUWXJVFROQIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.